molecular formula C20H30N2O2 B248517 4-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether

4-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether

Cat. No. B248517
M. Wt: 330.5 g/mol
InChI Key: JRTGVCAXJKNBJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic effects.

Mechanism of Action

As mentioned earlier, 4-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether inhibits GABA transaminase, leading to increased levels of GABA in the brain. This enhances GABAergic neurotransmission, which can have a variety of effects depending on the specific brain region and neuronal circuitry involved. GABA is known to have inhibitory effects on neuronal activity, and increased GABAergic neurotransmission can lead to reduced excitability and potential therapeutic effects.
Biochemical and Physiological Effects:
4-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether has been shown to have a variety of biochemical and physiological effects in preclinical models. In addition to its effects on GABAergic neurotransmission, 4-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether has been shown to increase levels of other neurotransmitters such as dopamine and norepinephrine. It has also been shown to have anti-inflammatory effects and to increase neurotrophic factors such as brain-derived neurotrophic factor (BDNF).

Advantages and Limitations for Lab Experiments

One advantage of 4-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether is its selectivity for GABA transaminase, which reduces the potential for off-target effects. It also has good pharmacokinetic properties, including good brain penetration and a long half-life. However, one limitation is that it can be difficult to administer due to its poor solubility in water, which can limit its use in certain experimental paradigms.

Future Directions

There are several potential future directions for research on 4-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether. One area of interest is its potential therapeutic effects in neurological and psychiatric disorders, particularly epilepsy and addiction. Another area of interest is its potential as a tool for studying GABAergic neurotransmission and its role in various brain functions. Additionally, there is potential for the development of new compounds based on the structure of 4-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether that may have improved pharmacokinetic properties and therapeutic potential.

Synthesis Methods

4-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether can be synthesized through a multi-step process involving the reaction of 4-(4-chlorobenzyl)phenol with 3-cyclopentylpropanoyl chloride, followed by the addition of 1-piperazineethanol and sodium hydride. The resulting compound is then methylated using dimethyl sulfate to yield 4-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether.

Scientific Research Applications

4-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether has been studied extensively in preclinical models for its potential therapeutic effects in various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. In animal models of epilepsy, 4-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether has been shown to reduce seizure activity and increase seizure threshold. In addiction models, 4-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether has been shown to reduce drug-seeking behavior and attenuate withdrawal symptoms. In anxiety and depression models, 4-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether has been shown to have anxiolytic and antidepressant effects.

properties

Product Name

4-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether

Molecular Formula

C20H30N2O2

Molecular Weight

330.5 g/mol

IUPAC Name

3-cyclopentyl-1-[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]propan-1-one

InChI

InChI=1S/C20H30N2O2/c1-24-19-9-6-18(7-10-19)16-21-12-14-22(15-13-21)20(23)11-8-17-4-2-3-5-17/h6-7,9-10,17H,2-5,8,11-16H2,1H3

InChI Key

JRTGVCAXJKNBJM-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CN2CCN(CC2)C(=O)CCC3CCCC3

Canonical SMILES

COC1=CC=C(C=C1)CN2CCN(CC2)C(=O)CCC3CCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.